molecular formula C16H16N4O3S B2969534 2-(ethylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034420-16-9

2-(ethylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2969534
CAS No.: 2034420-16-9
M. Wt: 344.39
InChI Key: HJIVJPMWCRJODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(ethylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide features a benzamide core substituted with an ethylthio group at the 2-position. The benzamide is connected via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted with a 5-methylisoxazol-3-yl group. This hybrid structure combines multiple heterocyclic motifs, including isoxazole and oxadiazole, which are known for their metabolic stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name

2-ethylsulfanyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-24-13-7-5-4-6-11(13)16(21)17-9-14-18-15(20-23-14)12-8-10(2)22-19-12/h4-8H,3,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIVJPMWCRJODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide , identified by its CAS number 2034420-16-9, is a novel organic compound with potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, antimicrobial activity, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S with a molecular weight of 344.4 g/mol. The structural components include an ethylthio group, a benzamide moiety, and a 5-methylisoxazole ring linked to a 1,2,4-oxadiazole.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₃S
Molecular Weight344.4 g/mol
CAS Number2034420-16-9

Cytotoxic Activity

Recent studies have indicated that compounds containing isoxazole and oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines.

Case Studies

  • Anticancer Activity : A study demonstrated that compounds with similar structural features inhibited the growth of the MCF-7 (human breast carcinoma) cell line with IC50 values ranging from 0.28 to 0.52 μg/mL . The incorporation of specific substituents enhanced their biological activity.
  • Mechanism of Action : The interaction of these compounds with tubulin has been explored through docking studies, revealing that specific functional groups facilitate binding to tubulin, thus inhibiting cancer cell proliferation .
  • Comparative Analysis : A comparative analysis of similar compounds showed that those with an ethylthio group exhibited better cytotoxicity than their methylthio counterparts .

Antimicrobial Activity

The biological activity of the compound extends beyond anticancer effects; it also includes antimicrobial properties.

Antifungal and Insecticidal Activity

Research has highlighted that benzamide derivatives can exhibit fungicidal activity against pathogens like Pyricularia oryzae, achieving inhibition rates up to 77.8% . Additionally, certain derivatives have shown insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the chemical structure significantly influence biological activity. For example:

  • Substituents : The presence of electron-withdrawing groups enhances cytotoxicity.
  • Linkage Types : The nature of linkages between aromatic systems and heterocycles affects both potency and selectivity towards biological targets.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Core Structure Substituents / Functional Groups Key Differences from Target Compound Reference
Target Compound Benzamide + 1,2,4-oxadiazole + isoxazole 2-(ethylthio), 5-methylisoxazol-3-yl
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide + 1,2,4-oxadiazole 2-(methyloxadiazolyl)thio, 2-cyano-3-fluorophenyl Cyano-fluorophenyl substituent; no isoxazole
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Benzamide + oxazole + thiazole 5-nitrothiazole, 3-phenyl Oxazole core; nitro-thiazole substituent
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide Benzamide + 1,3,4-thiadiazole 5-ethoxy Thiadiazole core; ethoxy substituent
3-Cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Benzamide + 1,2,4-oxadiazole 3-cyano, 3-methyloxadiazolyl Cyano substituent; no thioether or isoxazole
2-((Difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide Benzamide + 1,2,4-oxadiazole + isoxazole 2-(difluoromethylsulfonyl) Sulfonyl group instead of thioether

Impact of Heterocyclic Cores

  • 1,2,4-Oxadiazole vs. Thiadiazole/Thiazole : The oxadiazole ring in the target compound provides electron-withdrawing properties, enhancing metabolic stability compared to thiadiazole (e.g., in ), which may exhibit different hydrogen-bonding capabilities due to sulfur’s larger atomic radius . Thiazole-containing analogs (e.g., ) introduce nitrogen-sulfur motifs that can influence redox properties and target binding .
  • Isoxazole Substitution: The 5-methylisoxazol-3-yl group in the target compound contributes to π-π stacking interactions in biological systems, a feature absent in analogs like the cyano-substituted oxadiazole in .

Substituent Effects

  • Thioether vs. Sulfonyl Groups : The ethylthio group in the target compound offers moderate lipophilicity, whereas the difluoromethylsulfonyl group in increases electronegativity and may enhance target affinity but reduce solubility .
  • Aromatic vs.

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can structural purity be validated?

Answer:
The compound can be synthesized via multi-step reactions involving heterocyclic coupling and thiol-alkylation. A plausible route involves:

Oxadiazole Core Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PCl₃) to form the 1,2,4-oxadiazole ring .

Isoxazole Coupling: Suzuki-Miyaura or nucleophilic substitution to attach the 5-methylisoxazole moiety to the oxadiazole core .

Thioether Linkage: Reaction of a benzamide derivative with ethyl mercaptan (ethanethiol) in the presence of a base (e.g., K₂CO₃) to form the ethylthio group .

Structural Validation:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm regiochemistry and absence of byproducts. Key signals include the oxadiazole C=N (δ ~160-170 ppm in 13C^{13}C) and isoxazole protons (δ ~6.0-6.5 ppm in 1H^1H) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .

Basic Question: How can researchers screen this compound for initial biological activity?

Answer:
Begin with in vitro assays targeting pathways suggested by structural analogs:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare MIC values to reference drugs like ciprofloxacin .
  • Anticancer Activity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (1–100 μM) and calculate IC₅₀ values .
  • Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Monitor inhibition kinetics (e.g., KiK_i) .

Key Controls:

  • Use DMSO as a solvent control (<1% v/v).
  • Validate assay reproducibility with triplicate runs .

Advanced Question: How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Answer:
Contradictions often arise from bioavailability or off-target effects. Mitigate via:

Solubility Profiling: Measure logP (HPLC) and solubility in PBS/DMEM. Low solubility may reduce cellular uptake despite in vitro enzyme activity .

Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound decay .

Target Engagement: Apply cellular thermal shift assays (CETSA) to confirm binding to the intended target in live cells .

Example Workflow:

  • If in vitro IC₅₀ = 10 nM but cellular IC₅₀ = 1 μM, prioritize improving solubility via prodrug strategies or formulation (e.g., PEGylation) .

Advanced Question: What strategies optimize reaction yields for the oxadiazole core under scale-up conditions?

Answer:
Key challenges include side reactions (e.g., over-cyclization) and exothermicity. Solutions:

  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) and improve regioselectivity. For example, use 100°C, 150 W, and DMF as solvent .
  • Catalyst Screening: Test ZnCl₂ or FeCl₃ to accelerate cyclization. Monitor by TLC (ethyl acetate/hexane, 3:7) .
  • Workup Optimization: Quench reactions with ice-cold water to precipitate pure product. Recrystallize from ethanol/water (7:3) .

Yield Data:

ConditionYield (%)Purity (%)
Conventional4585
Microwave7895
Catalyst + MW8298

Advanced Question: How can computational modeling guide mechanistic studies of this compound’s bioactivity?

Answer:
Use in silico tools to predict binding modes and ADMET properties:

Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or bacterial topoisomerases). Focus on hydrogen bonds with oxadiazole N-atoms and hydrophobic contacts with the ethylthio group .

MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD/RMSF values for ligand-protein complexes .

ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability (BBB, Caco-2), toxicity (hERG inhibition), and metabolic sites .

Case Study:
If docking predicts strong binding to EGFR (ΔG = -9.5 kcal/mol), validate with kinase inhibition assays. Discrepancies may indicate allosteric effects or protein flexibility .

Basic Question: What analytical techniques are critical for resolving structural isomerism in this compound?

Answer:
Isomerism may arise from oxadiazole/isoxazole regiochemistry or thioether orientation. Use:

  • 2D NMR: NOESY or ROESY to confirm spatial proximity of ethylthio and benzamide groups.
  • X-ray Crystallography: Resolve absolute configuration. Requires high-purity crystals (recrystallize from acetonitrile) .
  • IR Spectroscopy: Identify C=S (1050–1250 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches to distinguish isomers .

Advanced Question: How should researchers address stability issues during long-term storage?

Answer:
Degradation pathways include hydrolysis (oxadiazole ring) and oxidation (thioether). Mitigation:

  • Lyophilization: Store as a lyophilized powder under argon at -20°C.
  • Excipient Screening: Add antioxidants (e.g., BHT, 0.01% w/w) or cyclodextrins to enhance aqueous stability .
  • Forced Degradation Studies: Expose to 40°C/75% RH for 4 weeks. Monitor by HPLC; >90% purity indicates acceptable stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.